molecular formula C18H19N3O4 B2776212 (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 883278-86-2

(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2776212
CAS No.: 883278-86-2
M. Wt: 341.367
InChI Key: KNJVMPCIWFCBOE-WJDWOHSUSA-N
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Description

The compound (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a methoxypropyl group, and a tetrahydropyridine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a suitable dicarbonyl compound under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the imine group would produce primary amines.

Scientific Research Applications

(5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the imine and nitrile groups can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[(4-hydroxyphenyl)amino]methylidene}-1-(3-methoxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile: can be compared with other compounds that have similar structural motifs, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

6-hydroxy-5-[(4-hydroxyphenyl)iminomethyl]-1-(3-methoxypropyl)-4-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12-15(10-19)17(23)21(8-3-9-25-2)18(24)16(12)11-20-13-4-6-14(22)7-5-13/h4-7,11,22,24H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQYZUQHHGGBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)O)O)CCCOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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